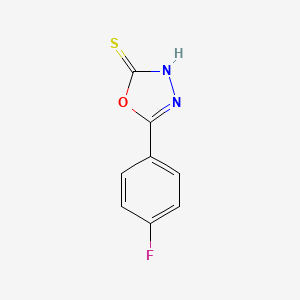

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Description

The exact mass of the compound this compound is 196.01066212 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMWJXQWLNRDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942482 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203268-64-8, 41421-13-0 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic rationale behind the synthetic pathway, offers a field-proven, step-by-step experimental protocol, and elucidates the structural and physicochemical properties of the target molecule through a suite of advanced analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the chemistry of 1,3,4-oxadiazole derivatives.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered substantial attention in pharmaceutical sciences. Its unique structural features, including its planar geometry and the presence of nitrogen and oxygen heteroatoms, make it an effective bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4]

The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position introduces key functionalities. The thiol group provides a site for further chemical modification and is crucial for the compound's potential biological activity, often existing in a dynamic equilibrium with its thione tautomer.[5] The 4-fluorophenyl group can enhance biological efficacy through favorable interactions with target enzymes and receptors, while also improving metabolic resistance to oxidative degradation. This guide focuses specifically on this compound, providing a robust framework for its synthesis and comprehensive characterization.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established multi-step process that proceeds via a key acid hydrazide intermediate. The overall strategy is designed for efficiency and high purity of the final product.

Principle of the Synthesis

The synthesis commences with 4-fluorobenzoic acid and proceeds through three primary stages:

-

Esterification: The carboxylic acid is first converted to its corresponding methyl ester. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine, a reaction that is less efficient with the free carboxylic acid.

-

Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide. This nucleophilic acyl substitution reaction is the cornerstone for forming the N-N bond required for the heterocyclic ring.

-

Cyclization: The key step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic medium (e.g., ethanolic potassium hydroxide). The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-oxadiazole ring.[2][6]

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism | MDPI [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides a comprehensive overview of the physical and chemical properties of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, structural elucidation, key physicochemical characteristics, and potential applications, offering insights from both theoretical and practical standpoints.

Molecular Structure and Isomerism

This compound (C₈H₅FN₂OS) is a substituted aromatic heterocyclic compound with a molecular weight of 196.20 g/mol .[1][2] The core of this molecule is the 1,3,4-oxadiazole ring, a five-membered ring containing one oxygen and two nitrogen atoms. This core is substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a thiol group.

A critical chemical feature of this compound is the existence of thiol-thione tautomerism.[3][4] The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which contains a thiocarbonyl (C=S) group and a proton on one of the ring nitrogen atoms (the 3H-thione). While the thiol form is often depicted in nomenclature, the thione form is generally more stable in the solid state for related compounds, a phenomenon that can be confirmed through X-ray crystallography and certain spectroscopic techniques.[3] This tautomerism is crucial as it influences the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

Caption: Thiol-Thione Tautomerism of this compound.

Synthesis and Purification

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common and efficient method involves a three-step sequence starting from the corresponding benzoic acid.[5][6]

Synthetic Pathway

The synthesis of this compound typically proceeds as follows:

-

Esterification: 4-Fluorobenzoic acid is converted to its corresponding ester, typically methyl or ethyl 4-fluorobenzoate, through Fischer esterification. This step is crucial to activate the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group.

-

Cyclization: The resulting hydrazide is cyclized using carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification. This step forms the 1,3,4-oxadiazole ring and introduces the thiol group.[5]

Caption: General synthetic workflow for the target compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on general methods for synthesizing similar compounds:

Step 1: Synthesis of 4-Fluorobenzohydrazide

-

To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-fluorobenzohydrazide.

Step 2: Synthesis of this compound

-

Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1.5 equivalents) in absolute ethanol.

-

Add carbon disulfide (1.5 equivalents) dropwise to the cooled solution.

-

Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to a pH of 5-6 to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and application.

| Property | Value | Reference |

| Molecular Formula | C₈H₅FN₂OS | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Appearance | Typically a solid at room temperature. | |

| Melting Point | Not definitively reported, but related compounds have melting points in the range of 219-235 °C. | [7] |

| Boiling Point | 242.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.48 g/cm³ (Predicted) | [1] |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and likely insoluble in water. |

Spectroscopic Characterization

4.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretch (thione form) |

| ~2550 | S-H stretch (thiol form, often weak) |

| ~1610 | C=N stretch (oxadiazole ring) |

| ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C=S stretch (thione form) |

| ~1100 | C-O-C stretch (oxadiazole ring) |

| ~1230 | C-F stretch (aromatic ring) |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A broad singlet in the downfield region (δ 13-15 ppm) corresponding to the -SH or -NH proton, which is exchangeable with D₂O.

-

Multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the 4-fluorophenyl group. The coupling patterns will be characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

A signal for the thiocarbonyl carbon (C=S) in the thione form would appear significantly downfield (δ > 175 ppm).

-

Signals for the carbons of the oxadiazole ring would be in the range of δ 150-165 ppm.

-

A series of signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

4.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the thiol group and fragmentation of the oxadiazole and phenyl rings.

Potential Applications and Biological Activity

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to possess a wide range of biological activities.[10][11][12][13] While specific studies on this compound are limited in the provided search results, the general class of compounds has shown promise in several therapeutic areas:

-

Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal properties.[5][9]

-

Anticancer Activity: This class of compounds has been investigated for its potential as anticancer agents, with some derivatives showing inhibitory activity against various cancer cell lines.[10][13]

-

Anti-inflammatory and Analgesic Activity: Some 1,3,4-oxadiazoles have demonstrated anti-inflammatory and analgesic effects.[11][12]

-

Anticonvulsant Activity: The oxadiazole ring is also found in compounds with anticonvulsant properties.[11]

The presence of the 4-fluorophenyl group can enhance the biological activity of the molecule by increasing its lipophilicity and metabolic stability. The thiol group provides a site for further chemical modification to generate a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis and interesting chemical properties, most notably its thiol-thione tautomerism. Its structural features make it a valuable building block for the development of new therapeutic agents and functional materials. Further research into the specific biological activities and material properties of this compound is warranted to fully explore its potential.

References

-

5-(4-Fluoro-phenyl)-[1][6][14]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers. (n.d.). Retrieved from

- Synthesis, characterization and biological activities of 5-(4-fluorophenyl)-1, 3, 4-oxadiazol-2-yl-sulfanyl acetyl hydrazones | Request PDF - ResearchGate. (n.d.).

- Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio-phen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2 - ResearchGate. (n.d.).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-267.

- Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thio - ResearchGate. (n.d.).

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (2011). Asian Journal of Chemistry, 23(5), 2007-2010.

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (n.d.).

- 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (2024). Asian Journal of Research in Chemistry, 17(4), 243-9.

-

5-(4-Fluoro-phenyl)-[1][6][14]oxadiazole-2-thiol | CAS 41421-13-0 | SCBT. (n.d.). Retrieved from

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (2017).

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (2016). RSC Advances, 6(1), S1-S2.

-

5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. (2005). Molecules, 10(2), 475-480.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2474.

- 5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | CAS 203268-62-6. (n.d.).

- A Review on Biological Activities of 1,3,4-Oxadiazole and their Derivatives - ijrpr. (n.d.).

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68.

-

5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC - NIH. (n.d.). Retrieved from

-

5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-furan-2yl-4H[1][5][6] triazole-3-thiol and their thiol-thione tautomerism - PubMed. (2005). Molecules, 10(2), 475-480.

-

(PDF) 5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism - ResearchGate. (n.d.). Retrieved from

-

5-(4-FLUORO-PHENYL)-[1][6][14]OXADIAZOLE-2-THIOL - ChemicalBook. (n.d.). Retrieved from

-

5-Furan-2yl[1][6][14]oxadiazole-2-thiol, 5-furan-2yl-4H[1][5][6] triazole-3-thiol and their thiol-thione tautomerism. - Merck Millipore. (n.d.). Retrieved from

- Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate. (n.d.).

- 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol 97% - Sigma-Aldrich. (n.d.).

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed. (2022). Biomolecules, 12(11), 1612.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2 - zora.uzh.ch. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 629-632.

- Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol | World Journal of Pharmaceutical Sciences. (2013). World Journal of Pharmaceutical Sciences, 2(12), 1731-1740.

- Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds - Iraqi Academic Scientific Journals. (2024). Iraqi Journal of Science, 65(10), 5678-5690.

- 5-Phenyl-1,3,4-oxadiazole-2-thiol 97 3004-42-0 - Sigma-Aldrich. (n.d.).

Sources

- 1. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. 5-(4-氨基苯基)-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. asianpubs.org [asianpubs.org]

- 9. ijari.org [ijari.org]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajrconline.org [ajrconline.org]

- 12. mdpi.com [mdpi.com]

- 13. ijrpr.com [ijrpr.com]

- 14. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to 4-O-Methylhonokiol: A Neolignan with Diverse Pharmacological Potential

Foreword: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core properties, pharmacological activities, and experimental considerations for 4-O-Methylhonokiol. While the user specified CAS number 41421-13-0, the vast body of scientific literature concerning the described pharmacological properties is associated with 4-O-Methylhonokiol, which is correctly identified by CAS number 68592-15-4. The compound 5-(4-Fluoro-phenyl)-[1][2][3]oxadiazole-2-thiol is associated with CAS number 41421-13-0.[4][5][6][7][8] This guide will focus on 4-O-Methylhonokiol to align with the substantive scientific interest in its therapeutic potential.

Introduction: Unveiling a Promising Neolignan

4-O-Methylhonokiol is a bioactive neolignan, a class of phenolic compounds, naturally found in the bark, seed cones, and leaves of various Magnolia species, including Magnolia grandiflora, M. officinalis, and M. obovata.[9] Structurally, it is a derivative of honokiol, another well-studied neolignan from which it differs by the presence of a methoxy group.[1] This seemingly minor structural modification has significant implications for its pharmacokinetic and pharmacodynamic properties, contributing to its diverse and potent biological activities.

This compound has garnered considerable attention in the scientific community for its pleiotropic effects, demonstrating potential as an anti-inflammatory, anticancer, neuroprotective, and anxiolytic agent.[1][10][11] Its ability to readily cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[9] This guide will delve into the fundamental properties of 4-O-Methylhonokiol, its mechanisms of action, and key experimental protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-O-Methylhonokiol is fundamental for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| IUPAC Name | 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | [1] |

| Synonyms | 3,5′-Diallyl-2′-hydroxy-4-methoxybiphenyl, 4-O-methyl honokiol | [2] |

| CAS Number | 68592-15-4 | [2][9] |

| Molecular Formula | C19H20O2 | [1][2] |

| Molecular Weight | 280.37 g/mol | [1][2] |

| Appearance | Clear/yellow oil | [2] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water. | [3] |

Pharmacological Profile: A Multifaceted Molecule

4-O-Methylhonokiol exhibits a broad spectrum of pharmacological activities, targeting multiple signaling pathways implicated in various diseases.

Anti-inflammatory and Immunomodulatory Effects

A significant body of research highlights the potent anti-inflammatory properties of 4-O-Methylhonokiol. Its mechanisms in this regard are multifaceted:

-

Inhibition of Pro-inflammatory Mediators: 4-O-Methylhonokiol has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[12] It also inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with a reported IC50 value of 1.5 µg/ml.[1]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of 4-O-Methylhonokiol are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, it has been shown to downregulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]

-

Cannabinoid Receptor 2 (CB2) Agonism: 4-O-Methylhonokiol acts as a ligand for the CB2 receptor, which is primarily expressed on immune cells.[3][9] Activation of CB2 receptors is known to have immunomodulatory and anti-inflammatory effects.

Caption: Anti-inflammatory mechanism of 4-O-Methylhonokiol.

Anticancer Activity

4-O-Methylhonokiol has demonstrated promising anticancer effects in various cancer cell lines. Its mechanisms of action are pleiotropic and include:

-

Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by triggering the intrinsic apoptosis pathway.[2] This involves the modulation of Bcl-2 family proteins and disruption of the mitochondrial membrane potential.[1]

-

Inhibition of Survival Pathways: 4-O-Methylhonokiol has been shown to inhibit the PI3K/Akt signaling pathway, a critical survival pathway that is often dysregulated in cancer.[1][2]

-

Cell Cycle Arrest: It can cause cell cycle arrest, thereby preventing the proliferation of cancer cells.[1]

-

Generation of Reactive Oxygen Species (ROS): In some cancer cell types, 4-O-Methylhonokiol induces the generation of ROS, leading to oxidative stress and cell death.[1]

Caption: Anticancer mechanisms of 4-O-Methylhonokiol.

Neuroprotective and Anxiolytic Effects

The ability of 4-O-Methylhonokiol to cross the blood-brain barrier makes it a particularly interesting candidate for neurological disorders.

-

Attenuation of Memory Impairment: Studies have shown that 4-O-Methylhonokiol can attenuate memory impairment in animal models by reducing oxidative damage and inactivating astrocytes.[9] It has also been shown to inhibit acetylcholinesterase (AChE) activity, which could be beneficial in conditions like Alzheimer's disease.[10]

-

Anxiolytic-like Effects: 4-O-Methylhonokiol has demonstrated anxiolytic-like effects in preclinical studies.[13] These effects are believed to be mediated through the enhancement of GABAergic transmission and an increase in chloride influx, similar to the mechanism of benzodiazepines.[13]

-

Neurotrophic Effects: It has been shown to promote neurite outgrowth in neuronal cells, suggesting a potential role in neuronal repair and regeneration.[10][14]

Experimental Protocols

The following are representative protocols for investigating the biological activities of 4-O-Methylhonokiol.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of 4-O-Methylhonokiol to inhibit the production of NO in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This protocol determines the cytotoxic effects of 4-O-Methylhonokiol on cancer cells.

Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., human oral cancer cells) in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of 4-O-Methylhonokiol for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis and Purification

While naturally occurring, synthetic routes for 4-O-Methylhonokiol have been developed to ensure a consistent and scalable supply for research and development. A concise synthesis often involves a Suzuki-Miyaura cross-coupling reaction as a key step to form the biaryl bond.[14]

Purification of 4-O-Methylhonokiol from plant extracts typically involves chromatographic techniques.[15] High-performance liquid chromatography (HPLC) is a common analytical method for the quantification of 4-O-Methylhonokiol in biological samples and extracts.[16][17]

Safety and Toxicology

The long history of use of Magnolia bark extracts in traditional medicine suggests a favorable safety profile.[18] In vitro and in vivo genotoxicity studies on concentrated Magnolia bark extracts have not indicated any mutagenic or genotoxic potential.[19][20] A subchronic study established a no-observed-adverse-effect level (NOAEL) for a concentrated Magnolia bark extract at over 240 mg/kg body weight/day.[19][21] However, as with any bioactive compound, further comprehensive toxicological studies on pure 4-O-Methylhonokiol are warranted, especially for long-term use and at high doses.

Conclusion and Future Directions

4-O-Methylhonokiol is a promising neolignan with a well-documented and diverse pharmacological profile. Its potent anti-inflammatory, anticancer, and neuroprotective properties, coupled with its ability to cross the blood-brain barrier, make it a compelling candidate for further drug development. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

-

Pharmacokinetic and Metabolism Studies: A deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial.

-

Target Identification and Validation: Further elucidation of its molecular targets will aid in understanding its mechanisms of action and potential off-target effects.

-

Derivative Synthesis: The synthesis of novel derivatives of 4-O-Methylhonokiol could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

The continued exploration of 4-O-Methylhonokiol holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

-

Chan, E. W. C. (2022). 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Journal of Applied Pharmaceutical Science, 12(06), 023–029. [Link]

-

Wikipedia. (n.d.). 4-O-Methylhonokiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Honokiol. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Retrieved from [Link]

-

Han, H., Jung, J. K., Han, S. B., Nam, S. Y., Oh, K. W., & Hong, J. T. (2011). Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx. Journal of Medicinal Food, 14(7-8), 724–731. [Link]

-

ResearchGate. (n.d.). A concise synthesis of 4′-O-methyl honokiol. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties. Retrieved from [Link]

-

Drugs.com. (2025, May 13). Magnolia Bark Extract Uses, Benefits & Dosage. Retrieved from [Link]

-

Oh, H. S., Lee, Y. J., Kim, Y. S., Lee, S., & Hong, J. T. (2009). Anti-inflammatory effect of 4-O-methylhonokiol, a compound isolated from Magnolia officinalis through inhibition of NF-kappaB. British Journal of Pharmacology, 157(8), 1475–1487. [Link]

-

Capot Chemical Co., Ltd. (n.d.). 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of honokiol derivatives. Retrieved from [Link]

-

Aihua Chemical Co., Ltd. (n.d.). CAS:41421-13-0. Retrieved from [Link]

-

Chem-Space.com. (n.d.). 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Structures of neolignans honokiol and 4′-O-methylhonokiol (MH). (B) Syntheses of F-I–F-IV derivatives. Retrieved from [Link]

-

Zhang, Z., Chen, J., Jiang, X., Wang, J., Yan, X., Zheng, Y., ... & Cai, L. (2014). The Magnolia bioactive constituent 4-O-methylhonokiol protects against high-fat diet-induced obesity and systemic insulin resistance in mice. Oxidative Medicine and Cellular Longevity, 2014, 829724. [Link]

-

Poivre, M., & Duez, P. (2017). Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents. Journal of Zhejiang University. Science. B, 18(3), 194–214. [Link]

-

Sarrica, A., Kirsch, F., & Gelb, M. H. (2018). Safety and Toxicology of Magnolol and Honokiol. Planta Medica, 84(16), 1151–1164. [Link]

-

Li, M. Y., Tang, Y., Liu, X., Lü, H. Y., & Shi, X. Y. (2011). Sensitive determination of 4-O-methylhonokiol in rabbit plasma by high performance liquid chromatography and application to its pharmacokinetic investigation. Journal of Pharmaceutical Analysis, 1(2), 108–112. [Link]

-

ResearchGate. (n.d.). Safety and Toxicology of Magnolol and Honokiol. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative assay of magnolol and honokiol for samples 1-4 measured per one gram of samples 1-4 in three consecutive steps of exhaustive extraction. Retrieved from [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]

- 3. Honokiol - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. 41421-13-0 | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione - Capot Chemical [capotchem.com]

- 6. 41421-13-0 CAS MSDS (5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ichemistry.cn [ichemistry.cn]

- 8. CASNO 41421-13-0 5-(4-FLUOROPHENYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE C8H5FN2OS [localpharmaguide.com]

- 9. 4-O-Methylhonokiol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-O-Methylhonokiol: A lesser-known neolignan from Magnolia species with diverse and promising pharmacological properties | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 12. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Magnolia Bioactive Constituent 4-O-Methylhonokiol Protects against High-Fat Diet-Induced Obesity and Systemic Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sensitive determination of 4-O-methylhonokiol in rabbit plasma by high performance liquid chromatography and application to its pharmacokinetic investigation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Safety and Toxicology of Magnolol and Honokiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from spectroscopic analyses, crystal structures of closely related analogs, and theoretical chemical principles to elucidate its structural characteristics. Key features discussed include its synthesis, tautomeric equilibrium, spectroscopic fingerprint, and the influence of its substituents on the overall molecular geometry and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition at biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, this compound, incorporates three key structural motifs: a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent, and a thiol group, each contributing to its unique physicochemical and biological profile. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often introduced to enhance binding affinity and improve pharmacokinetic properties. The thiol group, with its potential for tautomerism, presents interesting possibilities for molecular interactions and derivatization.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows a well-established synthetic route for 1,3,4-oxadiazole-2-thiols.[1][5] The general methodology involves the following key steps:

-

Esterification: Conversion of 4-fluorobenzoic acid to its corresponding ester, typically a methyl or ethyl ester.

-

Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 4-fluorobenzohydrazide.

-

Cyclization: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield the final product.[1]

The successful synthesis and purification of the compound are confirmed through various analytical techniques, including thin-layer chromatography, melting point determination, and spectroscopic methods.

Experimental Protocol: A Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the molecular structure of this compound is the existence of a thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group and a proton on one of the ring nitrogen atoms.[4][6]

Caption: Thiol-Thione Tautomerism.

Spectroscopic evidence, particularly from 1H NMR, suggests that in solution, the equilibrium predominantly favors the thione tautomer.[4] This is often characterized by the absence of a distinct S-H proton signal in the expected region and the presence of a broad N-H proton signal at a downfield chemical shift.[4] The greater stability of the thione form in solution is attributed to factors such as improved solvation.[4]

Spectroscopic Characterization

The molecular structure of this compound is further elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretch | ~3100-3300 | Indicates the presence of the thione tautomer. |

| C-H Stretch (Aromatic) | ~3000-3100 | Corresponds to the C-H bonds of the phenyl ring. |

| S-H Stretch | ~2500-2600 | Often weak or absent, suggesting the predominance of the thione form.[1][7] |

| C=N Stretch | ~1600-1650 | Characteristic of the oxadiazole ring.[6] |

| C=S Stretch | ~1250-1270 | Indicates the presence of the thione tautomer.[6] |

| C-O-C Stretch | ~1000-1100 | Associated with the ether linkage within the oxadiazole ring.[1] |

| C-F Stretch | ~1100-1250 | Corresponds to the carbon-fluorine bond of the fluorophenyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR:

-

Aromatic Protons: The protons on the 4-fluorophenyl ring typically appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm). The coupling patterns are influenced by the fluorine atom.

-

N-H Proton: A broad singlet, often observed at a very downfield chemical shift (δ > 13 ppm), is characteristic of the N-H proton in the thione tautomer.[1]

¹³C NMR:

-

Aromatic Carbons: The carbon atoms of the 4-fluorophenyl ring resonate in the typical aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

-

Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring appear at distinct chemical shifts. The carbon atom of the C=S group (in the thione form) is typically found at a very downfield position (δ > 175 ppm), while the other carbon of the oxadiazole ring appears at a lower chemical shift (δ ~155-165 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₅FN₂OS), which is approximately 196.2 g/mol .[8]

Inferred Molecular Geometry from Analogous Crystal Structures

While the specific crystal structure of this compound is not available, analysis of the crystal structures of closely related compounds, such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and other 5-aryl-1,3,4-oxadiazole derivatives, allows for a reliable inference of its key geometric parameters.[9][10][11]

-

Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The 4-fluorophenyl ring is also planar. The dihedral angle between the planes of the oxadiazole and the phenyl rings is likely to be small, suggesting a relatively planar overall molecular conformation.[11] This planarity is a result of the delocalization of π-electrons across the two ring systems.

-

Bond Lengths and Angles: The bond lengths within the 1,3,4-oxadiazole ring are expected to be intermediate between single and double bonds, which is indicative of aromatic character.[11] The C-F bond length will be consistent with that of a typical aryl fluoride. The C=S bond in the thione tautomer is expected to be around 1.6-1.7 Å.

| Parameter | Expected Value | Rationale |

| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride. |

| C=S Bond Length (Thione) | ~1.6-1.7 Å | Characteristic of a thiocarbonyl group. |

| Dihedral Angle (Oxadiazole-Phenyl) | Small (<10°) | Promotes π-electron delocalization.[11] |

Computational Modeling and Future Directions

To obtain a more precise understanding of the three-dimensional structure of this compound, computational methods such as Density Functional Theory (DFT) can be employed.[12] Such studies can provide optimized geometries, electrostatic potential maps, and frontier molecular orbital analyses, which are invaluable for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Future experimental work should prioritize the growth of single crystals of this compound suitable for X-ray diffraction analysis. This would provide definitive, high-resolution structural data, including precise bond lengths, bond angles, torsion angles, and information on intermolecular interactions in the solid state. Such data would be instrumental in validating computational models and would provide a solid foundation for structure-based drug design efforts.

Conclusion

The molecular structure of this compound is characterized by a planar arrangement of its 1,3,4-oxadiazole and 4-fluorophenyl rings, and a predominant existence in the thione tautomeric form in solution. Its structural features, elucidated through a combination of spectroscopic analysis and comparison with related crystal structures, provide a strong basis for understanding its chemical properties and biological activities. Further investigation through X-ray crystallography and advanced computational modeling will undoubtedly provide deeper insights into the subtle structural nuances of this promising therapeutic scaffold.

References

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-55.

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.). ResearchGate. Retrieved from [Link]

- Al-Omary, F. A. M., AlRabiah, H., Ghabbour, H. A., Quah, C. K., Fun, H.-K., & El-Emam, A. A. (2015). Crystal structure of 3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C17H17FN4OS2. Zeitschrift für Kristallographie - New Crystal Structures, 230(3), 221-222.

-

5-Aryl-1,3,4-oxadiazole-2-thiols as a New Series of trans-Cinnamate 4-Hydroxylase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Furan-2yl[1][7][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][2][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2000). Molecules, 5(4), 634-642.

-

5-(4-Fluoro-phenyl)-[1][7][9]oxadiazole-2-thiol. (n.d.). Chemical-Suppliers.com. Retrieved from [https://www.chemical-suppliers.com/supplier/5-(4-Fluoro-phenyl)-[1][7][9]oxadiazole-2-thiol_41421-13-0.html]([Link]1][7][9]oxadiazole-2-thiol_41421-13-0.html)

-

This compound. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

- Zhou, Z., Long, D., Wu, Q.-M., Yu, D.-H., & Lu, H.-G. (2018). The crystal structure of 2-(4-fluorophenyl)-1,3,4-oxadiazole, C8H5FN2O. Zeitschrift für Kristallographie - New Crystal Structures, 233(5), 791-792.

- Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(11), o1662.

- The crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole, C9H7FN2O3. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 223-225.

- Bommera, R. K., Kethireddy, S., Govindapur, R. R., & Eppakayala, L. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Chemistry Central Journal, 15(1), 1-17.

- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Biomolecules, 12(11), 1612.

- Al-Omary, F. A. M., Blacque, O., Alanazi, F. S., Tiekink, E. R. T., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 543-545.

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]

- Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (2023). RSC Medicinal Chemistry, 14(11), 2269-2286.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Advances, 12(38), 24655-24667.

- Fun, H.-K., Rosli, M. M., Rai, S., Isloor, A. M., & Shetty, P. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1196.

- Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenoxy)methyl]phenyl}-1,2-oxazole. (2021).

-

5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. mdpi.com [mdpi.com]

- 7. ijari.org [ijari.org]

- 8. This compound | CAS 203268-64-8 [matrix-fine-chemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

spectroscopic data (IR, NMR, Mass) of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Foreword: A Structural Elucidation Blueprint

For researchers in medicinal chemistry and drug development, the precise structural confirmation of a novel compound is the bedrock upon which all subsequent biological data stands. This guide provides a comprehensive technical analysis of the spectroscopic data for This compound , a heterocyclic compound of significant interest due to the established biological activities of the 1,3,4-oxadiazole scaffold.[1][2][3]

Instead of a rigid, step-by-step recitation, this document is structured as an interpretative blueprint. It leverages foundational principles and comparative data from closely related analogues to predict, explain, and validate the spectral features one should expect when characterizing this specific molecule. Our approach is designed to empower researchers to not only confirm the identity of their sample but also to understand the nuanced chemical properties revealed by each spectroscopic technique.

Molecular Identity and Tautomeric Considerations

The target molecule, this compound (Molecular Formula: C₈H₅FN₂OS, Molecular Weight: 196.20 g/mol ), possesses a critical structural feature that dictates its spectroscopic behavior: thiol-thione tautomerism.[4][5] The molecule can exist in equilibrium between the thiol form (containing an S-H group) and the more stable thione form (containing N-H and C=S groups).[6][7]

In solution and solid state, evidence strongly suggests that the equilibrium favors the thione tautomer .[7] This preference is crucial for correctly interpreting IR and NMR spectra, particularly the signals corresponding to the labile proton and the carbon-sulfur bond.

Synthesis Pathway: A Roadmap to Purity

Understanding the synthesis route is paramount for anticipating potential impurities. The most common and efficient synthesis involves a three-step process starting from 4-fluorobenzoic acid.[8][9] This multi-step synthesis underscores the importance of rigorous purification and subsequent spectroscopic confirmation.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of the compound's molecular weight, serving as the first critical checkpoint in its identification.

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) is typically preferred for its soft ionization, which keeps the molecule intact.

-

Mode: Positive ion mode ([M+H]⁺) is generally effective.

-

Sample Preparation: The compound is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.

Predicted Mass Spectrum Analysis

The primary goal is to identify the molecular ion peak. Given the molecular weight of 196.20 g/mol , the expected signals are:

| Ion Species | Calculated m/z | Expected Observation |

| [M]⁺ (EI) | 196.01 | The molecular ion peak in Electron Impact MS. |

| [M+H]⁺ (ESI) | 197.02 | The protonated molecule, often the base peak in ESI. |

| [M+Na]⁺ (ESI) | 219.00 | A common sodium adduct, ~22 mass units higher than [M+H]⁺. |

Fragmentation Pathway Analysis

Beyond the molecular ion, the fragmentation pattern provides structural confirmation. A plausible fragmentation in EI-MS involves the loss of key functional groups.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups and confirming the dominance of the thione tautomer. The absence of a strong S-H stretch and the presence of N-H and C=S vibrations are definitive markers.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method. Alternatively, the traditional KBr pellet method can be used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorptions

Based on data from analogous structures, the following vibrational bands are expected.[1][10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Significance and Interpretation |

| ~3150-3050 | N-H stretch | Broad absorption, indicative of the N-H group in the thione tautomer. Its presence is a key piece of evidence against the thiol form. |

| ~3050-3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |

| ~2570 | S-H stretch | Expected to be very weak or absent, confirming the thione form is predominant.[1] |

| ~1610 | C=N stretch | Characteristic of the oxadiazole ring system. |

| ~1550-1450 | Aromatic C=C stretch | Multiple sharp bands confirming the aromatic ring. |

| ~1250 | C=S stretch | A strong band indicative of the thione group.[10] |

| ~1160 | C-F stretch | Strong absorption confirming the fluorine substituent on the phenyl ring. |

| ~1100 | C-O-C stretch | Characteristic of the ether linkage within the oxadiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure, confirming the connectivity of all atoms. For this class of compounds, DMSO-d₆ is the solvent of choice due to its ability to dissolve the compound and avoid proton exchange with the labile N-H proton.[1]

¹H NMR Spectroscopy

-

Experimental Protocol: A standard ¹H NMR experiment is performed on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent with TMS as an internal standard.

-

Predicted Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| > 14.0 | Singlet (broad) | 1H | N-H | The labile proton of the thione group is highly deshielded and appears far downfield. Its chemical shift can be variable.[1] |

| ~8.0-8.2 | Multiplet (dd) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing oxadiazole ring and show coupling to both H-3'/H-5' and the fluorine atom. |

| ~7.4-7.6 | Multiplet (t) | 2H | H-3', H-5' | These protons are meta to the oxadiazole ring and ortho to the fluorine atom, resulting in a complex splitting pattern. |

The aromatic region presents a classic AA'BB' system, further complicated by coupling to the ¹⁹F nucleus. This pattern is a definitive signature of a 1,4-disubstituted benzene ring where one substituent is fluorine.

¹³C NMR Spectroscopy

-

Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment.

-

Predicted Spectrum and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C=S (C2) | The thione carbon is significantly deshielded and appears far downfield, providing strong evidence for this tautomer.[1][6] |

| ~164 (d, ¹JCF ≈ 250 Hz) | C-F (C4') | The carbon directly bonded to fluorine shows a very large coupling constant and is highly deshielded. |

| ~159 | C5 | The second carbon of the oxadiazole ring, attached to the aromatic system. |

| ~129 (d, ³JCF ≈ 9 Hz) | C2', C6' | Aromatic carbons ortho to the oxadiazole ring. |

| ~120 | C1' | The ipso-carbon attached to the oxadiazole ring, often a quaternary signal with lower intensity. |

| ~117 (d, ²JCF ≈ 22 Hz) | C3', C5' | Aromatic carbons meta to the oxadiazole ring. |

Conclusion: A Validated Spectroscopic Profile

The collective analysis of Mass, IR, ¹H NMR, and ¹³C NMR data provides a robust and self-validating spectroscopic profile for this compound. The key identifiers are:

-

Mass Spectrometry: An [M+H]⁺ peak at m/z 197.02.

-

IR Spectroscopy: The presence of N-H (~3100 cm⁻¹) and C=S (~1250 cm⁻¹) bands and the absence of a significant S-H band.

-

¹H NMR: A highly deshielded N-H proton (>14 ppm) and a characteristic splitting pattern for the 4-fluorophenyl group.

-

¹³C NMR: A downfield C=S signal (~178 ppm) and the distinct signals of the fluorinated aromatic ring, including the large C-F coupling constant.

This guide provides the expected data and interpretative logic required to unequivocally confirm the structure and purity of the target compound, enabling researchers to proceed with confidence in their downstream applications.

References

- Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link: Available through academic search engines]

- Wang, Y., et al. (2012). Synthesis, characterization and biological activities of 5-(4-fluorophenyl)-1, 3, 4-oxadiazol-2-yl-sulfanyl acetyl hydrazones. Journal of Chemical and Pharmaceutical Research, 4(1), 547-551. [Link: https://www.researchgate.net/publication/287771746_Synthesis_characterization_and_biological_activities_of_5-4-fluorophenyl-1_3_4-oxadiazol-2-yl-sulfanyl_acetyl_hydrazones]

-

Gomha, S. M., et al. (2021). Synthesis and Screening of New[1][6][10]Oxadiazole,[1][8][10]Triazole, and[1][8][10]Triazolo[4,3-b][1][8][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 295. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7825555/]

-

Demirbas, N., et al. (2002). 5-Furan-2yl[1][6][10]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][8][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-15. [Link: https://www.mdpi.com/1420-3049/7/1/7]

- Li, Y., & Wang, L. (2005). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Guang pu xue yu guang pu fen xi = Guang pu, 25(10), 1640-1642. [Link: https://www.researchgate.net/publication/7451180_Study_on_the_spectroscopy_of_5-4-pyridyl-134-oxadiazole-2-thiol]

- Amin, R. R., & Abdel-Rahman, H. M. (2015). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Journal of Chemical and Pharmaceutical Research, 7(3), 136-148. [Link: https://www.researchgate.net/publication/301639352_Synthesis_and_Biological_Evaluation_of_Various_New_Substituted_134-oxadiazole-2-thiols]

- Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [https://www.matrixinter.com/product/5-4-fluorophenyl-134-oxadiazole-2-thiol-203268-64-8.html]

- Al-Azzawi, W. A. M. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(9), 2025-2031. [Link: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=28_9_33]

- Reddy, T. S., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic N–H groups as their tetrahydropyranyl derivatives. RSC Advances, 5(10), 7380-7386. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra13809a]

- John Wiley & Sons, Inc. (2024). 1,3,4-Oxadiazole, 2-(4-fluorophenyl)-5-(4-methylphenyl)-. Wiley Spectra Lab. [Link: https://spectrabase.com/spectrum/6k2FzXbY8Pj]

- P, S., & S, S. (2015). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. [Link: https://www.researchgate.net/publication/282348508_Spectral_and_Biological_investigation_of_5-Phenyl-134-oxadiazole-2-thiol]

- Al-Amiery, A. A., et al. (2016). Synthesis, characterization and effect of bis-1,3,4-oxadiazole rings containing glycine moiety on the activity of some transferase enzymes. ResearchGate. [Link: https://www.researchgate.net/figure/1H-NMR-spectrum-of-compound-4_fig3_301639352]

- Al-Obaidi, A. S. M., et al. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Hosted Journals. [Link: https://www.ihjps.org/index.php/ihjps/article/view/1376]

- Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [Link: https://www.wjpsonline.org/admin/uploads/gVE3Un.pdf]

- Pathak, S., & Garg, V. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link: https://www.researchgate.

-

Chemical-Suppliers.com. (n.d.). 5-(4-Fluoro-phenyl)-[1][6][10]oxadiazole-2-thiol. Retrieved from [https://www.chemical-suppliers.com/cas/41421-13-0.html]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 203268-64-8 [matrix-fine-chemicals.com]

- 5. 5-(4-Fluoro-phenyl)-[1,3,4]oxadiazole-2-thiol | CAS 41421-13-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wjpsonline.com [wjpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thiol-Thione Tautomerism of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

This guide provides a comprehensive technical overview of the thiol-thione tautomerism in 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthesis, structural characterization, and the dynamic equilibrium that governs its chemical behavior.

Introduction: The Significance of Tautomerism in Drug Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The 1,3,4-oxadiazole scaffold, in particular, is a privileged structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionality of these molecules is not static; it is often governed by subtle intramolecular transformations. One such critical phenomenon is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers.

In the case of this compound, the focus of this guide, the operative equilibrium is between a thiol and a thione form. This seemingly minor shift of a single proton has profound implications for the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metal-chelating ability. Consequently, understanding and controlling this tautomeric balance is paramount for rational drug design and the development of effective therapeutic agents.

The Thiol-Thione Equilibrium: A Molecular Balancing Act

The tautomerism in this compound involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring. This results in two distinct forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S and an N-H group.[1] Computational and experimental evidence for analogous compounds strongly suggests that the thione form is the more stable and predominant tautomer in both solid and solution phases.[5]

Caption: Synthetic workflow for the target compound.

Experimental Protocol:

-

Esterification: 4-Fluorobenzoic acid is refluxed with excess ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 4-fluorobenzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to produce 4-fluorobenzohydrazide.

-

Cyclization: The 4-fluorobenzohydrazide is subsequently refluxed with carbon disulfide in an ethanolic solution of potassium hydroxide. Upon completion of the reaction, the mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. [6]4. Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to afford the final product.

Spectroscopic Characterization: Unveiling the Dominant Tautomer

A combination of spectroscopic techniques is employed to characterize the structure of this compound and to provide evidence for the predominance of the thione tautomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule and distinguishing between the thiol and thione forms.

-

Thione Form: The spectrum is expected to show a characteristic N-H stretching vibration in the range of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=S (thione) group is typically observed around 1350 cm⁻¹. [6]* Thiol Form: The thiol tautomer would exhibit a weak S-H stretching band around 2550 cm⁻¹, which is often absent or very weak in the experimental spectra of these compounds, further supporting the prevalence of the thione form. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. [7][8][9]

-

¹H NMR: The most telling signal in the ¹H NMR spectrum is that of the proton attached to the heteroatom. For the thione form, a broad singlet corresponding to the N-H proton is typically observed at a downfield chemical shift (δ 13-15 ppm). The absence of a signal in the typical S-H region (δ 1-4 ppm) is strong evidence against the presence of a significant amount of the thiol tautomer in solution. [5]* ¹³C NMR: The chemical shift of the carbon atom in the C=S group of the thione form is highly characteristic and appears in the downfield region of the spectrum, typically between δ 160-180 ppm. [5]

Spectroscopic Data (Expected for Thione Form) Technique Characteristic Signal FTIR N-H stretch: ~3100-3400 cm⁻¹C=S stretch: ~1350 cm⁻¹ ¹H NMR N-H proton: δ 13-15 ppm (broad singlet) | ¹³C NMR | C=S carbon: δ 160-180 ppm |

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents and at various pH values. [10][11]The thione and thiol forms exhibit distinct absorption maxima due to different electronic transitions.

-

Thione Tautomer: Generally displays an absorption peak between 300 and 400 nm, attributed to the n-π* transition of the C=S group. [12]* Thiol Tautomer: Typically shows an absorption peak below 300 nm, corresponding to a π-π* transition. [12] By monitoring the changes in the absorption spectra under different conditions, it is possible to qualitatively and sometimes quantitatively assess the position of the tautomeric equilibrium.

Factors Influencing the Thiol-Thione Equilibrium

The predominance of the thione tautomer is not absolute and can be influenced by several external factors.

Solvent Effects

The polarity of the solvent can play a role in stabilizing one tautomer over the other. Polar protic solvents, such as ethanol and water, can form hydrogen bonds with the N-H and C=S groups of the thione form, thereby stabilizing it further. In nonpolar solvents, the thiol form might be slightly more favored, but the equilibrium still generally lies heavily towards the thione. [11]

pH Effects

The pH of the medium can significantly shift the tautomeric equilibrium. In basic conditions, the acidic N-H proton of the thione form can be deprotonated, leading to the formation of a thiolate anion. This anion is a resonance hybrid of structures with the negative charge on both the nitrogen and sulfur atoms. Upon acidification, protonation can occur at either heteroatom, but the formation of the thermodynamically more stable thione is favored.

Experimental Workflow for Tautomeric Analysis

A robust experimental workflow is essential for the comprehensive study of the thiol-thione tautomerism in this compound.

Caption: Experimental workflow for tautomerism analysis.

Conclusion and Future Perspectives

The thiol-thione tautomerism of this compound is a fundamental aspect of its chemistry, with the thione form being the demonstrably predominant tautomer under most conditions. A thorough understanding of this equilibrium, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is crucial for the rational design of novel 1,3,4-oxadiazole-based therapeutic agents. Future research in this area could focus on the quantitative determination of the tautomeric ratio in various biological media and the exploration of how this equilibrium influences the binding of these molecules to their biological targets. Such studies will undoubtedly contribute to the development of more potent and selective drugs.

References

-

SYNTHESIS AND CHARACTERIZATION OF FLUORINATED 1,3,4-OXADIAZOLE-2-THIONES. (n.d.). Retrieved from [Link]

-

Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). (n.d.). Retrieved from [Link]

-

Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016). ResearchGate. Retrieved from [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (n.d.). Retrieved from [Link]

-

Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and in vitro Anticancer Properties of 1-{5- Aryl- 2-[5-(4-Fluoro-Phenyl)-Thiophen-2-yl]-O[3][6][12]xadi. (n.d.). Research and Reviews. Retrieved from [Link]

-

DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022). Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Retrieved from [Link]

-

Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and Screening of NewO[3][6][12]xadiazole,T[3][6][13]riazole, andT[3][6][13]riazolo[4,3-b]t[3][6][13]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health. Retrieved from [Link]

-

UV and Resonance Raman Spectroscopic and Theoretical Studies on the Solvent-Dependent Ground and Excited State Thione → Thiol Tautomerization of 4,6-Dimethyl-2-Mercaptopyrimidine (DMMP). (n.d.). ResearchGate. Retrieved from [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiol-thiono tautomerism shown by the synthesized Schiff bases. (n.d.). ResearchGate. Retrieved from [Link]

-

5-(4-Fluoro-phenyl)-o[3][6][12]xadiazole-2-thiol. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]3][6][12]xadiazole-2-thiol.html

-

The simulated UV/Vis absorption spectra for the thiol, thione and... (n.d.). ResearchGate. Retrieved from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved from [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. Retrieved from [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. (1998). Semantic Scholar. Retrieved from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. (2004). Semantic Scholar. Retrieved from [Link]

-

Structural and Electronic Analysis of Tautomerism in 5,6-Difluor-2,4(1H,3H)-Pyrimidindion. (2022). Advanced Journal of Science and Engineering. Retrieved from [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. ijari.org [ijari.org]

- 4. researchgate.net [researchgate.net]